1-(6-Methoxypyridin-3-YL)ethanamine
Description
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQDZMQHCBXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579515-25-6 | |
| Record name | 1-(6-methoxypyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methoxypyridin-3-YL)ethanamine can be synthesized through several methods. One common approach involves the ω-transaminase-catalyzed synthesis, which is a biocatalytic process. This method utilizes a suitable ω-transaminase enzyme, which is selected using a commercially available screening kit. The process parameters, such as temperature and pH, are optimized to achieve the best yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as chemical synthesis using specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxypyridin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The methoxy and ethanamine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives with modified functional groups .
Scientific Research Applications
1-(6-Methoxypyridin-3-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structural analogues of 1-(6-methoxypyridin-3-yl)ethanamine, highlighting differences in substituents, molecular weight, and applications:
Key Structural and Functional Differences
Substituent Position and Electronic Effects: Methoxy vs. Positional Isomerism: 1-(6-Ethoxypyridin-2-yl)methanamine (MDLMFCD16704283) differs in substituent placement (ethoxy at pyridin-2-yl), which may alter steric interactions in receptor binding compared to the 3-position in the target compound .
Chirality :
- The target compound is synthesized as the (S)-enantiomer, which is critical for its role as a chiral intermediate in drug development. In contrast, analogues like (6-Methylpyridin-3-yl)methanamine lack stereochemical complexity .
Compounds like [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (20049-03-0) with bulky substituents may exhibit improved blood-brain barrier penetration compared to the target compound .
Biological Activity
1-(6-Methoxypyridin-3-YL)ethanamine, also known as (S)-1-(6-methoxypyridin-3-yl)ethanamine hydrochloride, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a methoxy group at the 6-position and an ethanamine functional group. Its molecular formula is C8H12N2O, with a molecular weight of 152.19 g/mol. The compound's structural features enhance its lipophilicity, which may influence its biological interactions and pharmacological profile.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 579515-25-6 |
| InChI | InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3 |
Neurotransmitter Modulation
Research indicates that this compound exhibits neurotransmitter modulation properties. Its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
The mechanism of action involves binding to specific receptors or enzymes, potentially acting as an inhibitor or activator. This modulation can influence various biochemical pathways and cellular processes. For instance, it may interact with serotonin or dopamine receptors, which are critical in the treatment of neuropsychiatric disorders.
Structure-Activity Relationship (SAR)
A systematic extraction of SAR pathways has been conducted to understand how structural modifications affect biological activity. The presence of the methoxy group at the 6-position is crucial for enhancing lipophilicity and receptor affinity.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Pyridin-3-yl)ethanamine | Pyridine ring without methoxy group | Lacks lipophilicity enhancement from methoxy |
| 2-(6-Methoxypyridin-3-yl)ethylamine | Ethylamine instead of ethanamine | Different side chain may affect biological activity |
| 1-(5-Methylpyridin-2-yl)ethanamine | Methyl substitution on a different pyridine position | Potentially different receptor interactions |
| 2-(4-Methoxyphenyl)ethanamine | Aromatic ring instead of pyridine | Different electronic properties affecting reactivity |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Neuropharmacological Studies : A study highlighted its potential as a treatment for anxiety disorders by modulating serotonergic pathways (PubMed ID: 19621333).
- Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, including biocatalytic methods using ω-transaminases, which optimize yield and purity (Benchchem).
- Comparative Analysis : Research comparing this compound with similar compounds has demonstrated its unique pharmacological profile due to specific substitutions on the pyridine ring.
Potential Applications
The compound is being investigated for various applications:
- Medicinal Chemistry : As a precursor in the synthesis of novel therapeutic agents targeting neuropsychiatric disorders.
- Industrial Applications : Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(6-Methoxypyridin-3-yl)ethanamine in academic settings?
- Methodological Answer : Two main approaches are documented:
- Enzymatic Synthesis : Employ ω-transaminase (e.g., ATA-251) with isopropylamine as an amine donor, yielding enantiomerically pure (S)-1-(6-methoxypyridin-3-yl)ethanamine. Real-time monitoring via Raman spectroscopy optimizes reaction conditions (e.g., pH, enzyme concentration) .
- Chemical Synthesis : Start with 6-methoxypyridin-3-amine. React with 2-methylbenzenesulfonyl chloride to form a sulfonamide intermediate (88% yield), followed by coupling with methyl 2-bromoacetate and hydrolysis to generate carboxylic acid intermediates. Final steps involve amine coupling .
- Comparison Table :
| Method | Key Reagents/Conditions | Yield/Selectivity |
|---|---|---|
| Enzymatic (ATA-251) | IPA, PLP cofactor, pH 7.5, 37°C | High enantioselectivity |
| Chemical Synthesis | Sulfonyl chloride, bromoacetate, EDC·HCl | 88% (intermediate step) |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyridine ring protons at δ 6.5–8.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 138.1 (C₇H₁₀N₂O⁺) .
- Raman Spectroscopy : Monitor real-time enzymatic synthesis by tracking C-N and C=O vibrational modes (e.g., 1590 cm⁻¹ for pyridine ring) .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer :
- Oxidation : Amine groups oxidize to nitroso derivatives using H₂O₂ or KMnO₄.
- Reduction : LiAlH₄ reduces the amine to secondary derivatives.
- Substitution : Electrophilic substitution on the pyridine ring (e.g., halogenation with Cl₂/FeCl₃). Analogous reactions are observed in structurally similar pyridine derivatives .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis for higher enantiomeric excess (ee)?
- Methodological Answer :
- Parameter Screening : Vary amine donor (e.g., alanine vs. IPA), temperature (25–45°C), and pH (7.0–9.0) to enhance transaminase activity.
- Co-Solvent Engineering : Add DMSO (10–20%) to improve substrate solubility without denaturing the enzyme .
- Directed Evolution : Mutate ATA-251 to improve substrate binding (e.g., site-saturation mutagenesis at active-site residues).
Q. What computational strategies predict the thermochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Gibbs free energy of reactions (e.g., amine oxidation) using hybrid functionals (e.g., B3LYP) with exact-exchange terms for accuracy (±2.4 kcal/mol error) .
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., ATA-251 binding pocket) to identify steric/electronic constraints .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR (¹³C/¹H) with high-resolution MS and X-ray crystallography (if crystals are obtainable).
- Crystallography : Use SHELX software for structure refinement. While not directly applied to this compound, SHELX is standard for small-molecule crystallography .
Q. What challenges arise in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
- Asymmetric Catalysis : Develop palladium-catalyzed amination with chiral ligands (e.g., BINAP) to control stereochemistry.
Q. How does structural modification of the pyridine ring affect bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
